4,5-Dihydro-3,5-diphenylisoxazole
Overview
Description
4,5-Dihydro-3,5-diphenylisoxazole, also known as 3,5-diphenyl-4,5-dihydroisoxazole, is a chemical compound with the molecular formula C15H13NO . It’s a type of isoxazole, a five-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 4,5-Dihydro-3,5-diphenylisoxazole consists of a five-membered isoxazole ring attached to two phenyl groups . The average mass of the molecule is 223.270 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dihydro-3,5-diphenylisoxazole include a molecular weight of 223.27 g/mol . The melting point is 75-76 °C, and the predicted boiling point is 351.4±45.0 °C . The predicted density is 1.11±0.1 g/cm3 .Scientific Research Applications
Chemical Synthesis and Modification
4,5-Dihydro-3,5-diphenylisoxazole has been a subject of interest in chemical synthesis and modification. For instance, a method for stoichiometric C−H activation of this compound using Pd(OAc)2 was developed, leading to the synthesis of ortho aryl- and alkyl-substituted 3,5-diphenylisoxazoles (Chu, Chen, & Wu, 2008). Additionally, nitration of 3,5-diphenylisoxazole in acetic anhydride led to the formation of 4-nitro derivative and mononitration in concentrated H2SO4 produced 3-phenyl-5-(p-nitrophenyl)isoxazole (Sokolov, Egorova, & Yudintseva, 1974).
Phototransformations
In the field of photochemistry, the phototransformations of 4,5-diphenylisoxazole were studied, revealing that sunlight photolysis in methanol leads to the formation of various compounds such as 4,4′,5,5′-tetraphenyl-2,2′-bioxazole (Rao, Chary, & Krishna Murthy, 1992).
Corrosion Inhibition
A study on quinoxaline derivatives, including one based on 4,5-diphenylisoxazole, demonstrated their effectiveness as corrosion inhibitors for mild steel in an acidic medium. The corrosion inhibition efficiency of these compounds was found to be significantly high (Saraswat & Yadav, 2020).
Thermal Behavior
The thermal behavior of 3,5-diphenylisoxazole was explored through flash pyrolysis, yielding products like 2,5-diphenyloxazole and 2-phenylindole. This study provided insights into the thermal, photochemical, and electron-impact behavior of this compound (Aldous, Bowie, & Thompson, 1976).
Liquid Crystals
Unsymmetrical diphenylisoxazoles have been synthesized and studied for their mesogenic properties, showing enantiotropic smectic C, smectic A, and nematic mesophases. This research is significant in the field of liquid crystal technology (Brown & Styring, 2003).
Biomedical Applications
In the biomedical sphere, aminoalkoxy substituted 4,5-diphenylisoxazole derivatives were synthesized and evaluated for anti-osteoporotic activity. Some derivatives showed promising results in promoting osteoblast activity, indicating potential applications in treating osteoporosis (Chen et al., 2013).
Safety And Hazards
Future Directions
The future directions in the research of isoxazoles, including 4,5-Dihydro-3,5-diphenylisoxazole, involve the development of new eco-friendly synthetic strategies . There’s a particular interest in exploring metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .
properties
IUPAC Name |
3,5-diphenyl-4,5-dihydro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTURVIUZIGWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-3,5-diphenylisoxazole | |
CAS RN |
4894-23-9 | |
Record name | Isoxazole, 4,5-dihydro-3,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC91647 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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